molecular formula C5H11Cl2N3O B14444014 Semicarbazide, 1,1-bis(2-chloroethyl)- CAS No. 78280-37-2

Semicarbazide, 1,1-bis(2-chloroethyl)-

Cat. No.: B14444014
CAS No.: 78280-37-2
M. Wt: 200.06 g/mol
InChI Key: FGTMBUMFZZYSBH-UHFFFAOYSA-N
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Description

Contextualization within the Semicarbazide (B1199961) Compound Class

Semicarbazides are a class of organic compounds derived from urea (B33335), where one of the amino groups is replaced by a hydrazine (B178648) group. The parent compound, semicarbazide, is a water-soluble white solid. uni.lu Semicarbazides are primarily known for their reaction with aldehydes and ketones to form semicarbazones through a condensation reaction. This reaction is a reliable method for the identification and purification of carbonyl compounds, as semicarbazones are typically crystalline solids with sharp melting points.

The synthesis of semicarbazides can be achieved through various routes, with a common method involving the reaction of hydrazine with urea or its derivatives. google.com The reactivity of the semicarbazide group is characterized by the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety.

General Properties of the Semicarbazide Functional Group

PropertyDescription
Functional Group -NH-NH-C(=O)-NH2
Key Reaction Condensation with aldehydes and ketones to form semicarbazones.
Parent Compound Semicarbazide (CH5N3O)
Typical State Often crystalline solids.

Academic Significance in Advanced Chemical Synthesis and Ligand Design

The academic significance of Semicarbazide, 1,1-bis(2-chloroethyl)- lies in its hybrid structure, which suggests potential applications in both medicinal chemistry and coordination chemistry.

The bis(2-chloroethyl)amino group is a well-known structural motif found in nitrogen mustards, a class of bifunctional alkylating agents. scimplify.com These compounds are highly reactive and can form covalent bonds with nucleophilic groups in biomolecules, a property that has been extensively explored in the design of chemotherapeutic agents. scimplify.comnih.gov The presence of this group in Semicarbazide, 1,1-bis(2-chloroethyl)- suggests its potential as a precursor for cytotoxic compounds. researchgate.net The synthesis of such compounds often involves the reaction of diethanolamine (B148213) with agents like thionyl chloride to produce the bis(2-chloroethyl)amine (B1207034) hydrochloride intermediate. chemicalbook.com

Furthermore, the semicarbazide portion of the molecule provides a versatile scaffold for ligand design. Semicarbazones, the derivatives formed from semicarbazides, are excellent chelating agents for a variety of metal ions due to the presence of multiple donor atoms (nitrogen and oxygen). The resulting metal complexes have diverse applications, including in catalysis and as bioactive agents.

The combination of the alkylating bis(2-chloroethyl)amino group with the chelating potential of the semicarbazide moiety in a single molecule could lead to the development of novel bifunctional molecules. Such compounds could be designed to target specific biological systems, where the metal complex formation could influence the delivery or activity of the cytotoxic alkylating agent. Therefore, Semicarbazide, 1,1-bis(2-chloroethyl)- represents a promising, albeit underexplored, building block in advanced chemical synthesis.

Predicted Physicochemical Properties of Semicarbazide, 1,1-bis(2-chloroethyl)-

PropertyValue
Molecular Formula C5H11Cl2N3O
Monoisotopic Mass 199.02792 Da
SMILES C(CCl)N(CCCl)NC(=O)N
InChI InChI=1S/C5H11Cl2N3O/c6-1-3-10(4-2-7)9-5(8)11/h1-4H2,(H3,8,9,11)
InChIKey FGTMBUMFZZYSBH-UHFFFAOYSA-N

Data sourced from PubChem and is predicted. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78280-37-2

Molecular Formula

C5H11Cl2N3O

Molecular Weight

200.06 g/mol

IUPAC Name

bis(2-chloroethyl)aminourea

InChI

InChI=1S/C5H11Cl2N3O/c6-1-3-10(4-2-7)9-5(8)11/h1-4H2,(H3,8,9,11)

InChI Key

FGTMBUMFZZYSBH-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)NC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Semicarbazide, 1,1 Bis 2 Chloroethyl

Strategies for the Direct Synthesis of Semicarbazide (B1199961), 1,1-bis(2-chloroethyl)-

While a direct documented synthesis of Semicarbazide, 1,1-bis(2-chloroethyl)- is not extensively reported, its synthesis can be inferred from established chemical principles and related reactions. The primary approach involves the reaction of a suitable precursor containing the bis(2-chloroethyl)amine (B1207034) group with a reagent that can introduce the semicarbazide functionality.

A plausible and efficient route to Semicarbazide, 1,1-bis(2-chloroethyl)- involves the use of key precursors that can be coupled to form the target molecule. One such strategy is the reaction of N,N-bis(2-chloroethyl)amine with a suitable reagent that can deliver the carbamoylhydrazine moiety.

A notable precursor for introducing the bis(2-chloroethyl)amine group is N,N-bis(2-chloroethyl)aminobenzaldehyde . The synthesis of semicarbazone derivatives has been demonstrated through the condensation of this aldehyde with a semicarbazide. For instance, a new phenyl semicarbazone derivative was synthesized by reacting N,N-bis(2-chloroethyl)aminobenzaldehyde with phenylsemicarbazide sathyabama.ac.insathyabama.ac.in. This reaction highlights the feasibility of using a functionalized bis(2-chloroethyl)amine derivative as a building block.

Another key precursor is bis(2-chloroethyl)amine hydrochloride , which is a well-established intermediate in the synthesis of various nitrogen-containing compounds, including piperazine derivatives acgpubs.org. The synthesis of bis(2-chloroethyl)amine hydrochloride itself is typically achieved through the chlorination of diethanolamine (B148213) using reagents like thionyl chloride chemicalbook.com.

Based on these precedents, a direct synthesis of Semicarbazide, 1,1-bis(2-chloroethyl)- could potentially be achieved by reacting bis(2-chloroethyl)amine with a reagent such as isocyanic acid or a protected carbohydrazide, followed by deprotection.

The reaction conditions for the synthesis of semicarbazide derivatives are crucial for achieving good yields and purity. Generally, these reactions are influenced by factors such as temperature, solvent, and the presence of catalysts.

For the synthesis of semicarbazones from N,N-bis(2-chloroethyl)aminobenzaldehyde, the reaction is typically carried out by refluxing the reactants in ethanol for one to two hours sathyabama.ac.in. The solid product that forms can then be isolated by filtration and purified by washing with a solvent like 50% ethanol sathyabama.ac.in.

In the broader context of semicarbazone synthesis, various conditions have been explored. For instance, solvent-free methods using ball-milling have been shown to be effective for the condensation of aldehydes and ketones with semicarbazide hydrochloride researchgate.net. This approach is environmentally friendly and often results in high yields. The reaction time and temperature can be optimized depending on the reactivity of the carbonyl compound, with aldehydes generally reacting faster and at lower temperatures than ketones researchgate.net.

For the precursor synthesis, the preparation of bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride is often performed in a solvent like dichloroethane and refluxed for several hours chemicalbook.com.

Optimization of the synthesis of Semicarbazide, 1,1-bis(2-chloroethyl)- would likely involve screening different solvents, adjusting the reaction temperature, and potentially using a catalyst to facilitate the reaction between bis(2-chloroethyl)amine and the semicarbazide precursor. The pH of the reaction medium can also be a critical parameter in reactions involving amines and carbonyl-containing compounds nih.govlibretexts.org.

Derivatization and Functionalization Strategies of Semicarbazide, 1,1-bis(2-chloroethyl)-

The semicarbazide moiety in Semicarbazide, 1,1-bis(2-chloroethyl)- provides a reactive handle for further chemical modifications, most notably through the formation of semicarbazones. This derivatization is a valuable tool for creating a diverse range of molecules with potential applications in various fields of chemistry.

Semicarbazones are formed through a condensation reaction between a semicarbazide and a carbonyl compound, such as an aldehyde or a ketone. This reaction results in the formation of a Schiff base, which is characterized by a carbon-nitrogen double bond (C=N) nih.gov.

The reaction of Semicarbazide, 1,1-bis(2-chloroethyl)- with aldehydes and ketones would lead to the formation of the corresponding semicarbazones. This is a well-established transformation in organic chemistry nih.gov. The terminal primary amino group (-NH2) of the semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone libretexts.org.

The general reaction can be represented as follows: RCHO + H₂NNHC(=O)N(CH₂CH₂Cl)₂ → RCH=NNHC(=O)N(CH₂CH₂Cl)₂ + H₂O R₂C=O + H₂NNHC(=O)N(CH₂CH₂Cl)₂ → R₂C=NNHC(=O)N(CH₂CH₂Cl)₂ + H₂O

A variety of aldehydes and ketones can be used in this reaction, including aromatic and aliphatic carbonyl compounds. For example, the condensation of aromatic aldehydes with semicarbazides is a common method for preparing Schiff bases scielo.br. The reactivity of the carbonyl compound plays a role, with aldehydes generally being more reactive than ketones due to less steric hindrance nih.gov.

The reaction conditions for semicarbazone formation can vary. In some cases, the reaction proceeds readily at room temperature, while in others, heating or the use of a catalyst may be required researchgate.netgeneseo.edu. Acidic or basic catalysts are often employed to facilitate the reaction researchgate.net. Solvent-free conditions, such as ball-milling, have also been successfully used for the synthesis of semicarbazones researchgate.netresearchgate.net.

The formation of the imino group (C=N) in semicarbazones follows a well-understood mechanism analogous to general imine formation libretexts.org. The process is typically acid-catalyzed and involves a two-step addition-elimination mechanism nih.govlibretexts.org.

The key steps in the mechanism are:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the semicarbazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate known as a carbinolamine nih.gov.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, forming a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

Deprotonation: A base, which can be the solvent or another molecule in the reaction mixture, removes a proton from the nitrogen atom to yield the final, neutral semicarbazone product.

The pH of the reaction medium is a critical factor in this mechanism. The reaction is generally favored under mildly acidic conditions. If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, there will not be enough acid to protonate the hydroxyl group of the carbinolamine, making the elimination of water difficult libretexts.orglibretexts.org.

It is important to note that in semicarbazide, only the terminal -NH2 group is sufficiently nucleophilic to participate in this reaction. The other two nitrogen atoms are significantly less reactive due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes their lone pairs of electrons through resonance libretexts.orgdoubtnut.com.

Semicarbazone Formation via Condensation Reactions

Selective Reactivity of Amine Moieties in Semicarbazide

The semicarbazide portion of the molecule, formally a derivative of hydrazine (B178648) and urea (B33335), contains three nitrogen atoms, each with distinct electronic environments and, consequently, different nucleophilic characteristics. The terminal nitrogen of the hydrazine moiety (-NH2) is generally the most nucleophilic site in semicarbazide and its derivatives. doubtnut.comaskfilo.com The lone pair of electrons on this nitrogen is readily available for nucleophilic attack. In contrast, the nitrogen atom adjacent to the carbonyl group is significantly less nucleophilic due to the delocalization of its lone pair through resonance with the carbonyl group. doubtnut.com

This differential reactivity allows for selective chemical modifications. For instance, in reactions with aldehydes or ketones, it is the terminal amino group of the hydrazine moiety that condenses to form semicarbazones. ajchem-b.com Similarly, selective N-alkylation of semicarbazides can be achieved. While direct alkylation of the parent semicarbazide can be complex, a common strategy involves the initial formation of a semicarbazone, which then undergoes selective alkylation at the N2 position (the nitrogen of the original -NH- group) after deprotonation with a strong base like sodium hydride. sciforum.netmdpi.comresearchgate.netresearchgate.net Subsequent hydrolysis of the semicarbazone regenerates the carbonyl compound and yields the N2-alkylated semicarbazide. mdpi.comresearchgate.net This principle suggests that Semicarbazide, 1,1-bis(2-chloroethyl)- could undergo selective alkylation or acylation at the terminal nitrogen of the hydrazino group under controlled conditions.

Table 1: Nucleophilicity of Nitrogen Atoms in the Semicarbazide Moiety

Nitrogen Atom Position Description Relative Nucleophilicity Rationale
N-terminal (-NH2) Terminal nitrogen of the hydrazine group High Localized lone pair, most available for reaction. doubtnut.comaskfilo.com
N-central (-NH-) Nitrogen adjacent to the bis(2-chloroethyl) group Moderate Influenced by the electron-withdrawing nature of the adjacent groups.

Modification of the Bis(2-chloroethyl)amine Moiety

The bis(2-chloroethyl)amine group is a classic nitrogen mustard functionality, known for its potent alkylating properties. This reactivity is central to the chemical transformations of Semicarbazide, 1,1-bis(2-chloroethyl)-.

The tertiary amine of the bis(2-chloroethyl)amino group is susceptible to oxidation. Treatment of nitrogen mustards with oxidizing agents such as hydrogen peroxide can lead to different products depending on the reaction conditions. While tertiary amines are generally oxidized to their corresponding N-oxides, the reaction of bis(2-chloroethyl)amines with hydrogen peroxide in polar solvents like acetonitrile or methanol has been shown to proceed via a bimolecular nucleophilic substitution, resulting in the formation of a cyclized bisquaternary salt, such as N,N,N',N'-tetraethylpiperazinium dichloride from N,N-diethyl-2-chloroethylamine. dtic.mil This suggests that oxidation of Semicarbazide, 1,1-bis(2-chloroethyl)- with peroxides could potentially yield the corresponding N-oxide or a dimeric piperazinium derivative, depending on the solvent and reaction conditions. dtic.mil

A hallmark of the bis(2-chloroethyl)amine moiety is its ability to undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This process involves the displacement of a chloride ion by the nitrogen atom. The resulting strained three-membered ring is a potent electrophile, readily attacked by nucleophiles. This intramolecular activation is the basis for the alkylating ability of nitrogen mustards.

In the context of Semicarbazide, 1,1-bis(2-chloroethyl)-, this cyclization would generate a reactive intermediate that can be intercepted by various nucleophiles. Furthermore, in the absence of other strong nucleophiles, dimerization can occur. This can happen through a bimolecular reaction where the nitrogen of one molecule attacks a chloroethyl group of another, leading to the formation of a piperazine-like dimer. dtic.milnih.gov The rate of these reactions is influenced by the solvent polarity.

Exploration of Related Polyfluorinated Semicarbazide Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including lipophilicity, metabolic stability, and biological activity. The synthesis of polyfluorinated derivatives of Semicarbazide, 1,1-bis(2-chloroethyl)- would be a logical extension of its chemical exploration.

A plausible synthetic route to such derivatives could involve the use of fluorinated starting materials. For example, the synthesis of fluorinated thiosemicarbazones has been reported by reacting thiosemicarbazide with polyfluorobenzaldehydes. mdpi.com By analogy, a fluorinated semicarbazide could be prepared and subsequently functionalized with the bis(2-chloroethyl)amino group. Alternatively, enzymatic methods, which are increasingly used for the selective fluorination of organic molecules under mild conditions, could be explored. nih.govnih.govresearchgate.net For instance, cytochrome P450 enzymes have been engineered to catalyze the introduction of fluorine into various substrates. nih.gov

Role as Intermediate in Complex Molecule Synthesis

The bifunctional nature of Semicarbazide, 1,1-bis(2-chloroethyl)- makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents.

The bis(2-chloroethyl)amine hydrochloride is a well-established precursor in the synthesis of several important drugs. scimplify.comsetachemicals.comsigmaaldrich.comchemicalbook.comdarshanpharmachem.com A prominent example is the anticancer drug cyclophosphamide, where the bis(2-chloroethyl)amino moiety is incorporated into a cyclic phosphorodiamidate structure. google.com This highlights the utility of the bis(2-chloroethyl)amino group as a key building block in medicinal chemistry.

Furthermore, semicarbazide and its derivatives are versatile reagents for the synthesis of a wide range of heterocyclic compounds, including oxadiazoles, thiadiazoles, and triazoles. ajchem-b.comchemmethod.comekb.egjournalspub.inforesearchgate.net These heterocyclic systems are prevalent in many biologically active molecules. The presence of both the reactive bis(2-chloroethyl)amine and the synthetically adaptable semicarbazide functionalities in a single molecule suggests that Semicarbazide, 1,1-bis(2-chloroethyl)- could serve as a precursor for novel hybrid molecules combining the structural features of nitrogen mustards with various heterocyclic scaffolds.

Table 2: Mentioned Compounds

Compound Name
Semicarbazide, 1,1-bis(2-chloroethyl)-
Sodium hydride
N,N,N',N'-tetraethylpiperazinium dichloride
N,N-diethyl-2-chloroethylamine
Cyclophosphamide
Thiosemicarbazide

Advanced Spectroscopic and Structural Characterization of Semicarbazide, 1,1 Bis 2 Chloroethyl and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For Semicarbazide (B1199961), 1,1-bis(2-chloroethyl)-, these methods can confirm the presence of the semicarbazide moiety and the dual chloroethyl side chains.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of Semicarbazide, 1,1-bis(2-chloroethyl)- is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The primary amine (-NH2) and secondary amine (-NH-) groups of the semicarbazide core give rise to distinct stretching vibrations. The N-H stretching of the primary amine typically appears as two bands in the 3400-3200 cm⁻¹ region, while the secondary amine stretch is also found in this range. cdnsciencepub.com The carbonyl group (C=O) of the amide, a prominent feature, is anticipated to produce a strong absorption band around 1680-1650 cm⁻¹, often referred to as the Amide I band. researchgate.net

The aliphatic C-H stretching vibrations from the two chloroethyl groups are expected in the 3000-2850 cm⁻¹ range. uomustansiriyah.edu.iq Furthermore, the presence of the carbon-chlorine bond should be identifiable by a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. umd.edu

Table 1: Predicted FTIR Spectral Data for Semicarbazide, 1,1-bis(2-chloroethyl)-

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3400 - 3200 Primary and Secondary Amine
C-H Stretch 3000 - 2850 Aliphatic (CH₂)
C=O Stretch (Amide I) 1680 - 1650 Carbonyl
N-H Bend (Amide II) 1640 - 1550 Amine
CH₂ Scissoring 1470 - 1400 Aliphatic (CH₂)
C-N Stretch 1350 - 1200 Amine/Amide

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy provides complementary information to FTIR analysis. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds. For Semicarbazide, 1,1-bis(2-chloroethyl)-, the symmetric vibrations of the C-C and C-N backbones would be more prominent in the Raman spectrum.

The C-Cl symmetric stretch would also be expected to yield a strong Raman signal. scirp.org As with FTIR, the C=O stretch will be visible, and the various N-H vibrations will also be present, though their intensities may differ. scirp.org The complementary nature of these two techniques allows for a more complete picture of the molecule's vibrational landscape. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of Semicarbazide, 1,1-bis(2-chloroethyl)- is predicted to be relatively simple due to the molecule's symmetry. The two 2-chloroethyl groups are chemically equivalent, meaning their respective protons will produce identical signals.

This results in two distinct triplets for the ethylene (B1197577) chains. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are expected to appear as one triplet, while the four protons on the carbons bonded to chlorine (-CH₂-Cl) will form another triplet further downfield due to the deshielding effect of the electronegative chlorine atom. chemicalbook.comlibretexts.org Based on data from similar chloroethylamine structures, these signals are anticipated to appear around 3.4 ppm and 3.9 ppm, respectively. chemicalbook.com The protons on the semicarbazide nitrogens (-NH- and -NH₂) would likely appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).

Table 2: Predicted ¹H NMR Spectral Data for Semicarbazide, 1,1-bis(2-chloroethyl)-

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-N-CH ₂- ~ 3.4 Triplet 4H
-CH ₂-Cl ~ 3.9 Triplet 4H
-NH - Variable Broad Singlet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Semicarbazide, 1,1-bis(2-chloroethyl)-, three distinct signals are expected.

The carbonyl carbon (C=O) of the semicarbazide group will appear significantly downfield, typically in the range of 170-185 ppm. libretexts.org Similar to the proton spectrum, the two chloroethyl groups will produce two signals due to symmetry. The carbon atom directly attached to the nitrogen (-N-C H₂-) is expected to resonate at a different chemical shift than the carbon atom bonded to chlorine (-C H₂-Cl). chemicalbook.comchemicalbook.com The electronegative chlorine atom causes a downfield shift for the adjacent carbon. libretexts.org Based on related compounds, these aliphatic carbons are predicted to appear in the 40-55 ppm range. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹³C NMR Spectral Data for Semicarbazide, 1,1-bis(2-chloroethyl)-

Carbon Environment Predicted Chemical Shift (δ, ppm)
-N-C H₂- ~ 50 - 55
-C H₂-Cl ~ 40 - 45

Mass Spectrometry for Molecular Identification

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of Semicarbazide, 1,1-bis(2-chloroethyl)- is C₅H₁₁Cl₂N₃O, giving it a monoisotopic mass of approximately 199.03 Da.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.

Common fragmentation pathways for this molecule would likely involve the cleavage of the bonds within the chloroethyl chains and the semicarbazide core. libretexts.org Alpha-cleavage next to the nitrogen atom is a common fragmentation route for amines, which would lead to the loss of a chloroethyl radical (•CH₂CH₂Cl). wikipedia.orgmiamioh.edu Another possibility is the loss of an entire chloroethyl group or cleavage of the N-N bond, which is characteristic for semicarbazide derivatives. rsc.org The resulting fragment ions provide valuable pieces of the structural puzzle, helping to confirm the connectivity of the atoms. libretexts.orgchemguide.co.uk

Table 4: Predicted Mass Spectrometry Data for Semicarbazide, 1,1-bis(2-chloroethyl)- Adducts

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 200.03520
[M+Na]⁺ 222.01714
[M-H]⁻ 198.02064
[M+NH₄]⁺ 217.06174

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise mass determination of molecules, enabling the confirmation of elemental composition. For Semicarbazide, 1,1-bis(2-chloroethyl)-, which has a molecular formula of C5H11Cl2N3O, the monoisotopic mass is calculated to be 199.02792 Da. uni.lu HRMS analysis provides mass measurements with high accuracy, typically within a few parts per million (ppm), which allows for the unambiguous identification of the compound.

Predicted HRMS data for various adducts of Semicarbazide, 1,1-bis(2-chloroethyl)- are calculated to aid in its identification in complex matrices. These adducts, formed during the ionization process, include protonated molecules ([M+H]+), sodium adducts ([M+Na]+), and others. The predicted mass-to-charge ratios (m/z) for common adducts are detailed below. uni.lu

Adductm/z (Predicted)
[M+H]+200.03520
[M+Na]+222.01714
[M+K]+237.99108
[M+NH4]+217.06174
[M-H]-198.02064
[M+HCOO]-244.02612

In addition to exact mass measurement, tandem mass spectrometry (MS/MS) experiments reveal the fragmentation patterns of the molecular ion, providing structural information. libretexts.org The fragmentation of Semicarbazide, 1,1-bis(2-chloroethyl)- is expected to be directed by its functional groups. libretexts.orgmiamioh.edu Plausible fragmentation pathways would involve the cleavage of the C-Cl bonds, α-cleavage adjacent to the nitrogen atoms, and fragmentation of the semicarbazide core. miamioh.edudtic.mil The presence of two chlorine atoms would also produce a characteristic isotopic pattern in the mass spectrum for the molecular ion and any chlorine-containing fragments.

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Structure Determination

The determination of a crystal structure begins with growing a high-quality single crystal of the substance. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields the fundamental properties of the crystal lattice, including the unit cell dimensions (the lengths of the axes a, b, c and the angles α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group which describes the symmetry elements within the crystal. researchgate.net

As of this writing, specific experimental crystal structure data for Semicarbazide, 1,1-bis(2-chloroethyl)- has not been reported in publicly available literature. A successful crystallographic analysis would provide the definitive solid-state conformation of the molecule and the packing arrangement of molecules within the crystal lattice.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.govmdpi.com The Hirshfeld surface is a mapped surface around a molecule showing regions of close contact with neighboring molecules. Different properties, such as normalized contact distance (d_norm), can be mapped onto this surface to highlight specific interactions like hydrogen bonds and van der Waals contacts. nih.gov

Computational Chemistry and Theoretical Reactivity Studies of Semicarbazide, 1,1 Bis 2 Chloroethyl

Quantum Chemical Approaches for Electronic Structure and Properties

Theoretical studies utilizing quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics and geometric arrangements of molecules. These computational techniques provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for predicting the properties of molecules. nih.gov This approach is frequently used to study various aspects of semicarbazide (B1199961) derivatives. researchgate.netresearchgate.net

Optimization of Molecular Geometries

The optimization of a molecule's geometry is a foundational step in computational analysis, seeking the lowest energy arrangement of its atoms. mdpi.com For related semicarbazide compounds, researchers have successfully used DFT to calculate optimized bond lengths and angles. researchgate.net However, specific optimized geometrical parameters for Semicarbazide, 1,1-bis(2-chloroethyl)- are not documented in the available literature.

Determination of Electronic Properties (HOMO-LUMO Analysis, Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. mdpi.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.netekb.eg Studies on other semicarbazones and related structures have utilized DFT to calculate these values, providing insights into their electronic behavior. mdpi.comaimspress.com For Semicarbazide, 1,1-bis(2-chloroethyl)-, these specific electronic property values have not been reported.

Stability and Conformational Analysis

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative stabilities. researchgate.net Computational methods can predict the most stable conformer by calculating the energies of various geometric arrangements. mdpi.com While this type of analysis is crucial for understanding a molecule's behavior, such studies have not been published for Semicarbazide, 1,1-bis(2-chloroethyl)-.

Semiempirical Methods for Electronic Parameter Calculation

Semiempirical methods offer a computationally less intensive alternative to ab initio methods like DFT for calculating electronic parameters. researchgate.net These methods are valuable for larger molecules and have been applied to study related chemical structures. researchgate.net Despite their utility, there is no evidence of their application to determine the electronic parameters of Semicarbazide, 1,1-bis(2-chloroethyl)- in the reviewed literature.

Reactivity and Interaction Mechanism Predictions

The prediction of a molecule's reactivity and its interaction mechanisms is a key outcome of computational studies. By analyzing the electronic structure and properties, scientists can forecast how a molecule will behave in chemical reactions. In the absence of foundational computational data for Semicarbazide, 1,1-bis(2-chloroethyl)-, any discussion on its predicted reactivity and interaction mechanisms would be purely speculative.

While the broader class of semicarbazides has been a subject of interest, this specific chloroethyl-substituted variant remains uncharacterized from a computational chemistry perspective in the public domain. Future research may address this gap, providing valuable data for a more complete understanding of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It allows for the identification of electrophilic and nucleophilic sites, which is fundamental in predicting chemical reactivity and intermolecular interactions. The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential, respectively.

For Semicarbazide, 1,1-bis(2-chloroethyl)-, while direct studies are not available, analysis of the closely related compound Cyclophosphamide, which also contains the N,N-bis(2-chloroethyl) moiety, provides significant insight. researchgate.netnih.gov In such molecules, the most negative potential (red) is localized on the electronegative oxygen atom of the carbonyl group (or phosphoryl group in Cyclophosphamide) due to the presence of lone pair electrons. researchgate.net This region is the primary site for electrophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units. wikipedia.org It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions is a key output, quantifying the strength of the delocalization.

In the structure of Semicarbazide, 1,1-bis(2-chloroethyl)-, significant hyperconjugative interactions are expected. Based on studies of analogous structures like Cyclophosphamide, key interactions would involve the delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms to the antibonding (σ*) orbitals of adjacent bonds. nih.gov For example, a strong interaction would be the delocalization from the lone pair of the central nitrogen atom (N1) to the antibonding orbital of the carbonyl group (C=O). Similarly, lone pairs on the oxygen and terminal nitrogen atoms would contribute to the electronic stabilization of the molecule through delocalization.

The table below presents a hypothetical NBO analysis for Semicarbazide, 1,1-bis(2-chloroethyl)-, based on typical interactions observed in similar molecules.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N1π* (C5=O)45.50π-conjugation
LP (1) N2σ* (N1-C5)8.15Hyperconjugation
LP (2) Oσ* (N1-C5)22.30Hyperconjugation
σ (C-H)σ* (N1-C)5.20Hyperconjugation

Note: The data in this table is representative and intended for illustrative purposes, based on the analysis of analogous compounds.

Fukui Function and Reactivity Descriptors

Fukui functions and other reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting the local reactivity of different atomic sites within a molecule. nih.gov The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attack.

The following table summarizes key global reactivity descriptors calculated for the analogous compound Cyclophosphamide, which are expected to be comparable for Semicarbazide, 1,1-bis(2-chloroethyl)-.

ParameterSymbolValue
HOMO EnergyEHOMO-7.9651 eV
LUMO EnergyELUMO-1.7342 eV
Energy GapΔE6.2309 eV
Ionization PotentialI7.9651 eV
Electron AffinityA1.7342 eV
Chemical Potentialμ-4.8496 eV
Chemical Hardnessη3.1154 eV
Chemical SoftnessS0.3209 eV
Electronegativityχ4.8496 eV
Electrophilicity Indexω3.7661 eV

Data sourced from a DFT study on Cyclophosphamide. nih.gov

Fukui function analysis would pinpoint the oxygen atom of the carbonyl group as the most likely site for electrophilic attack, while the nitrogen atoms and potentially the chlorine atoms would be susceptible to nucleophilic interactions.

Theoretical Studies of Compound Interactions (e.g., Corrosion Inhibition Mechanisms)

Theoretical studies, particularly those employing DFT, are widely used to elucidate the mechanisms of compound interactions, such as those involved in corrosion inhibition. Semicarbazide and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys. nih.gov The inhibition mechanism primarily involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The effectiveness of semicarbazide-based inhibitors stems from the presence of multiple electron-rich centers, including nitrogen and oxygen atoms, as well as the π-electrons of the carbonyl group. nih.gov These centers can donate electrons to the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds (chemisorption). Additionally, electrostatic interactions between the charged metal surface and the charged inhibitor molecule can contribute to the adsorption process (physisorption).

For Semicarbazide, 1,1-bis(2-chloroethyl)-, the presence of the bis(2-chloroethyl)amino group introduces additional active sites. The nitrogen and chlorine atoms can also participate in the adsorption process. A study on a similar compound, N, N-Bis (2-Chloroethylaminobenzaldehyde) ethylthiosemicarbazone, showed it to be an effective mixed-type inhibitor, meaning it suppresses both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net The adsorption of such inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Theoretical calculations would confirm that the molecule adsorbs onto the metal surface, with the electron-donating groups facilitating a strong interaction and effective corrosion inhibition.

Non-Linear Optical Properties Investigation

Calculation of Static Hyperpolarizabilities

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. Computational chemistry provides a powerful means to predict the NLO properties of molecules. The key parameter for second-order NLO response is the first hyperpolarizability (β). Urea (B33335) is a standard reference material in NLO studies due to its well-characterized properties. nih.govunito.it

The NLO response of a molecule is related to its electronic structure, particularly the ease with which its electron cloud can be polarized by an external electric field. Molecules with significant intramolecular charge transfer (ICT), often arising from donor-acceptor systems, tend to exhibit large hyperpolarizability values.

For Semicarbazide, 1,1-bis(2-chloroethyl)-, the presence of electron-donating amino groups and an electron-withdrawing carbonyl group creates a potential for ICT. While direct calculations for this specific compound are not available, studies on urea and its derivatives show that substitutions can significantly enhance NLO properties. nih.govajchem-a.com The calculated first hyperpolarizability (β) for various urea derivatives has been shown to be many times greater than that of urea itself. nih.gov The small HOMO-LUMO gap, as indicated by analog studies, also suggests that the molecule could be readily polarized and may possess significant NLO characteristics. nih.gov

The following table compares the calculated static first hyperpolarizability of urea with some of its derivatives, illustrating the potential for enhancement.

CompoundCalculated First Hyperpolarizability (β) (esu)Relative Enhancement (vs. Urea)
Urea (Reference)0.37 x 10-301.0
Fused-Triazine Derivative 15.55 x 10-30~15x
Fused-Triazine Derivative 28.88 x 10-30~24x

Data is illustrative, based on values reported for urea and its derivatives. nih.gov

Given its structure, it is plausible that Semicarbazide, 1,1-bis(2-chloroethyl)- would exhibit a notable NLO response, meriting further theoretical and experimental investigation.

Based on a comprehensive search for "Semicarbazide, 1,1-bis(2-chloroethyl)-," there is no specific information available in the public domain regarding the detailed chromatographic and separation methodologies outlined in the request. Scientific literature extensively covers the analysis of a different, though similarly named, compound, "Semicarbazide" (SEM), which is a well-known marker for the banned veterinary drug nitrofurazone. However, methods developed for SEM are not applicable to "Semicarbazide, 1,1-bis(2-chloroethyl)-" due to significant differences in their chemical structures and properties.

Searches for "Semicarbazide, 1,1-bis(2-chloroethyl)-" as a potential impurity or analogue of nitrosourea (B86855) drugs like carmustine, which share the "bis(2-chloroethyl)" moiety, also did not yield specific analytical procedures for its separation and analysis. The available literature discusses general analytical strategies for nitrosourea compounds but does not mention the target compound specifically. tandfonline.comnih.govacs.org

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for "Semicarbazide, 1,1-bis(2-chloroethyl)-" due to the absence of specific research findings on this particular chemical compound. Creating content for the requested sections would require fabricating data and methodologies, which falls outside the scope of factual, science-based reporting.

Chromatographic and Separation Methodologies for Semicarbazide, 1,1 Bis 2 Chloroethyl

Sample Preparation and Derivatization for Chromatographic Analysis

Chemical Derivatization for Enhanced Chromatographic Retention

Chemical derivatization is a common strategy to improve the chromatographic properties of polar, non-volatile, or thermally labile compounds. For semicarbazide (B1199961) and its analogues, derivatization is often essential for enhancing retention on reverse-phase columns and improving detection sensitivity. However, no specific derivatization agents or reaction conditions have been documented in the literature for Semicarbazide, 1,1-bis(2-chloroethyl)-.

In the analysis of the parent compound, semicarbazide, various derivatizing agents are employed. These reactions typically target the primary amine group of the semicarbazide moiety. Common reagents include aromatic aldehydes, which form stable Schiff base adducts. For instance, 2-nitrobenzaldehyde (B1664092) is frequently used to derivatize semicarbazide, increasing its hydrophobicity and allowing for better retention in reversed-phase liquid chromatography. Another reagent, 4-nitrobenzoyl chloride, has also been utilized in a nucleophilic substitution reaction for the same purpose.

These derivatization strategies, while effective for semicarbazide, have not been specifically applied to or validated for Semicarbazide, 1,1-bis(2-chloroethyl)-. The presence of the two chloroethyl groups on the nitrogen atom could potentially introduce steric hindrance or alternative reaction pathways that would necessitate the development of a tailored derivatization protocol. The table below summarizes derivatization agents used for the parent compound, semicarbazide, which could serve as a starting point for future methods development for its derivatives.

Table 1: Derivatization Agents for Semicarbazide Analysis

Derivatizing Agent Resulting Derivative Purpose Analytical Technique
2-Nitrobenzaldehyde Schiff base adduct Increased hydrophobicity, enhanced retention LC-MS/MS

This table is based on data for the parent compound, semicarbazide, as no specific data exists for Semicarbazide, 1,1-bis(2-chloroethyl)-.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and assess the purity of compounds. It allows for the qualitative identification of reactants, products, and byproducts in a reaction mixture. For a compound like Semicarbazide, 1,1-bis(2-chloroethyl)-, TLC could theoretically be employed to monitor its synthesis or subsequent reactions.

However, a review of the scientific literature indicates a lack of published TLC methods specifically for Semicarbazide, 1,1-bis(2-chloroethyl)-. The development of a suitable TLC method would involve the selection of an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (a single solvent or a mixture of solvents) that provides adequate separation of the compound of interest from its precursors and potential impurities. The visualization of the spots on the TLC plate would likely require a visualization agent, such as iodine vapor or a specific chemical stain, as the compound itself may not be chromophoric.

The principles of TLC are generally applicable for reaction monitoring. For instance, in a synthesis reaction, small aliquots of the reaction mixture would be spotted on a TLC plate at different time intervals. The disappearance of the starting material spots and the appearance of the product spot would indicate the progression of the reaction. For purity assessment, a single spot for the purified compound would be expected in multiple solvent systems.

Without experimental data, it is not possible to provide a specific TLC system (stationary phase, mobile phase, and visualization method) for Semicarbazide, 1,1-bis(2-chloroethyl)-. The table below outlines the general parameters that would need to be determined experimentally for developing a TLC method for this compound.

Table 2: Parameters for Development of a TLC Method for Semicarbazide, 1,1-bis(2-chloroethyl)-

Parameter Options Considerations
Stationary Phase Silica gel, Alumina, Cellulose The polarity of the compound and potential interactions.
Mobile Phase Hexane/Ethyl acetate, Dichloromethane/Methanol The polarity of the solvent system must be optimized to achieve good separation (Rf values typically between 0.2 and 0.8).

| Visualization | UV light (if chromophoric), Iodine vapor, Permanganate stain, Specific chemical reagents | The chemical nature of the compound will determine the most effective visualization technique. |

This table presents general parameters for TLC method development, as no specific methods for Semicarbazide, 1,1-bis(2-chloroethyl)- are available in the literature.

Applications in Advanced Organic and Coordination Chemistry

Role as Ligands in Coordination Compound Synthesis

Semicarbazones, the derivatives of semicarbazides, are recognized for their versatile role as ligands in coordination chemistry. sathyabama.ac.in They can coordinate to metal ions in both neutral and anionic forms, making them adaptable for the synthesis of a wide array of metal complexes. sathyabama.ac.in The biological activities of semicarbazones are often linked to their ability to form stable chelates with metal ions. sathyabama.ac.incore.ac.uk

Formation of Metal Complexes with Transition Metals

Semicarbazones readily form complexes with a variety of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.govresearchgate.net These ligands typically behave as chelating agents, reacting with the vacant d-orbitals of transition metals to form stable complexes. core.ac.uk The synthesis of these complexes is of significant interest due to their potential pharmacological properties. core.ac.uk For instance, studies on semicarbazone derivatives have shown that they can form stable complexes with Co(II), Ni(II), and Cu(II), often resulting in distorted octahedral or square planar geometries depending on the metal and ligand structure. researchgate.net The formation of these complexes can modify the lipophilicity of the ligand, which in turn can influence its biological activity by affecting its entry into cells. core.ac.uk

Table 1: Examples of Transition Metals Forming Complexes with Semicarbazone Ligands

Metal Ion Typical Coordination Number Common Geometries
Cobalt (Co²⁺) 6 Octahedral
Nickel (Ni²⁺) 4, 6 Square Planar, Octahedral
Copper (Cu²⁺) 4, 6 Square Planar, Distorted Octahedral
Zinc (Zn²⁺) 4 Tetrahedral

Chelation Chemistry and Donor Atom Involvement (N, O, S)

The chelating ability of semicarbazone ligands is central to their function in coordination chemistry. Chelation involves the formation of a ring structure between a ligand and a central metal ion, which enhances the stability of the resulting complex. nih.gov Semicarbazones are versatile chelating agents because they possess multiple donor atoms, primarily nitrogen (N) and oxygen (O). sathyabama.ac.incore.ac.uk

In their neutral (keto) form, semicarbazones typically act as bidentate ligands, coordinating to a metal ion through the imine nitrogen and the carbonyl oxygen. nih.gov However, they can undergo tautomerization to an enol form. In this state, the ligand can be deprotonated to act as a monoanionic bidentate or even a tridentate ligand, expanding its coordination possibilities. core.ac.uknih.gov The specific coordination mode can be sensitive to experimental conditions. core.ac.uk The involvement of these N and O donor atoms allows for the formation of stable five- or six-membered chelate rings with the metal ion. hakon-art.com In analogous thiosemicarbazones, the oxygen atom is replaced by a sulfur (S) atom, creating ligands with S and N donor sites, which also form stable metal complexes. researchgate.netnih.gov The coordination of these donor atoms to the metal center is a key factor in the diverse chemical and biological properties of the resulting complexes. sathyabama.ac.in

Utilization in Qualitative Organic Analysis

Semicarbazides and their derivatives have a long-standing and crucial role in classical qualitative organic analysis, particularly for the identification of carbonyl compounds. sathyabama.ac.in

Identification of Carbonyl Compounds via Semicarbazone Formation

The reaction between a semicarbazide (B1199961) and an aldehyde or ketone produces a semicarbazone. wikipedia.org This condensation reaction is a reliable method for converting liquid carbonyl compounds into solid derivatives. libretexts.org These semicarbazone derivatives are typically crystalline solids with sharp, characteristic melting points. wikipedia.orgoxfordreference.comblogspot.com

This property is highly valuable for identification purposes. An unknown aldehyde or ketone can be reacted with semicarbazide, and the resulting semicarbazone is purified by recrystallization. libretexts.org The melting point of the purified derivative is then measured and compared against literature values for known semicarbazones. oxfordreference.comblogspot.com A match in the melting point provides strong evidence for the identity of the original carbonyl compound. wikipedia.org This technique has been a cornerstone of organic chemistry education and research for decades. libretexts.orgblogspot.com

Table 2: Melting Points of Semicarbazone Derivatives of Common Carbonyl Compounds

Carbonyl Compound Semicarbazone Derivative M.P. (°C)
Formaldehyde 169
Acetaldehyde 162
Acetone 187
Cyclohexanone 166
Benzaldehyde 222

Note: Melting points are approximate and can vary slightly based on experimental conditions and purity.

Catalytic Applications in Chemical Systems

Metal complexes derived from semicarbazone and thiosemicarbazone ligands have garnered significant attention for their catalytic activities in various organic transformations. nih.govijsrst.com The coordination of the ligand to a metal center can stabilize the metal in different oxidation states and influence its reactivity, making these complexes effective catalysts. mdpi.com

Research has shown that transition metal complexes of these ligands can catalyze a range of reactions, including oxidations, transfer hydrogenations, and carbon-carbon coupling reactions like the Heck and Sonogashira reactions. mdpi.com For example, palladium complexes with thiosemicarbazone ligands have been successfully employed as catalysts in Heck reactions, which are vital for forming carbon-carbon bonds. mdpi.com Similarly, copper complexes have shown catalytic activity. nih.gov The versatility in the design of the semicarbazone ligand allows for the fine-tuning of the electronic and steric properties of the resulting metal complex, which can optimize its catalytic performance for specific chemical processes. mdpi.com

Contribution to Novel Synthetic Pathways for Complex Scaffolds

Semicarbazones serve as potent intermediates in the synthesis of a variety of more complex molecules and bioactive materials. sathyabama.ac.in Their chemical structure, featuring an imine linkage and multiple donor atoms, makes them valuable building blocks for constructing larger, more intricate molecular scaffolds, particularly heterocyclic compounds.

The semicarbazone moiety can be a precursor for the synthesis of various nitrogen-containing heterocycles. For instance, they can be used in cyclization reactions to form pyrazole, triazine, or other ring systems that are prevalent in medicinal chemistry. The reactivity of the imine bond and the adjacent amide group can be exploited to introduce new functional groups and build molecular complexity. Research into green chemistry has also explored more environmentally friendly methods for synthesizing semicarbazones, highlighting their importance as synthetic intermediates for industrial and pharmaceutical applications. geneseo.edu The development of novel benzothiazole (B30560) derivatives conjugated with a semicarbazone scaffold has been shown to yield compounds with significant antiproliferative activity, demonstrating their role in creating complex and pharmacologically active molecules.

Chemical Mechanisms of Interaction with Biomolecules (e.g., DNA Adduct Formation)

The biological activity of Semicarbazide, 1,1-bis(2-chloroethyl)- is intrinsically linked to the chemical reactivity of its bis(2-chloroethyl) moiety. This functional group is characteristic of nitrogen mustards, a class of compounds known for their ability to form covalent bonds with nucleophilic centers in biomolecules. The primary mechanism of action involves the alkylation of DNA, which can lead to the inhibition of DNA replication and the induction of apoptosis, or programmed cell death. ontosight.ai

The process of DNA alkylation by Semicarbazide, 1,1-bis(2-chloroethyl)- is thought to proceed through a two-step mechanism, which is characteristic of bifunctional alkylating agents. ontosight.ai The initial step involves an intramolecular cyclization of one of the 2-chloroethyl groups to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then susceptible to attack by a nucleophilic site on a DNA base.

Following the initial monofunctional alkylation of a DNA base, the second 2-chloroethyl group can undergo a similar cyclization and subsequent reaction. If this second alkylation event involves a base on the complementary DNA strand, the result is the formation of an interstrand cross-link. ontosight.ai These cross-links are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a critical step in both DNA replication and transcription.

Research into analogous bis(2-chloroethyl) compounds has identified several nucleophilic sites on DNA bases that are susceptible to alkylation. The N7 position of guanine (B1146940) is a frequent target for alkylation. Other potential sites of interaction include the N1 and N3 positions of adenine, and the N3 position of cytosine. The formation of these DNA adducts disrupts the normal structure and function of DNA, leading to downstream biological consequences.

The table below summarizes the key steps and products involved in the proposed mechanism of DNA interaction by Semicarbazide, 1,1-bis(2-chloroethyl)-.

StepDescriptionIntermediate/ProductSignificance
1 Intramolecular cyclization of one 2-chloroethyl group.Formation of a reactive aziridinium ion.Creates a highly electrophilic species that can react with DNA.
2 Nucleophilic attack by a DNA base.Monofunctional DNA adduct (e.g., at N7 of guanine).Initial covalent modification of a single DNA strand.
3 Intramolecular cyclization of the second 2-chloroethyl group.Formation of a second aziridinium ion on the adducted molecule.Prepares the molecule for a second alkylation event.
4 Second nucleophilic attack by a DNA base on the opposing strand.Interstrand cross-link (e.g., between two guanine bases).Prevents DNA strand separation, inhibiting replication and transcription.

Future Directions and Emerging Research Avenues for Semicarbazide, 1,1 Bis 2 Chloroethyl

Development of Novel Synthetic Routes and Analogues

The synthesis of Semicarbazide (B1199961), 1,1-bis(2-chloroethyl)-, and its analogues represents a key area for future research, aiming to improve efficiency, yield, and structural diversity. Current synthetic strategies for related compounds can serve as a foundation for these novel routes.

Synthetic Pathways: The synthesis of the core structure likely involves the reaction of bis(2-chloroethyl)amine (B1207034) with a source of the semicarbazide moiety. The precursor, bis(2-chloroethyl)amine hydrochloride, is typically synthesized from diethanolamine (B148213) and thionyl chloride. chemicalbook.com General methods for producing semicarbazides often involve the reaction of hydrazine (B178648) with urea (B33335) or cyanates. google.comgoogle.com A plausible route for the target molecule could therefore involve a multi-step process starting from these basic precursors.

Green Chemistry Approaches: Future synthetic research could focus on developing more environmentally friendly methods. Studies on other semicarbazones have explored the use of green solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) in water, which could be adapted for this compound's synthesis to minimize the use of toxic reagents. geneseo.edu

Analogue Development: Creating analogues of Semicarbazide, 1,1-bis(2-chloroethyl)- is a promising avenue for modulating its chemical and biological properties. Research on the related compound, 4-(2-chloroethyl)semicarbazide, has demonstrated the synthesis of a new series of hydrazone derivatives by reacting it with various benzaldehydes, acetophenones, and 3-formylindoles. researchgate.net A similar strategy could be applied to the 1,1-bis(2-chloroethyl) scaffold to generate a library of novel compounds for further investigation. Modifying the chloroethyl groups, for instance, by substituting them with other halogens or functional groups, could also fine-tune the compound's reactivity.

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict the properties and reactivity of Semicarbazide, 1,1-bis(2-chloroethyl)-. Quantitative Structure-Activity Relationship (QSAR) models and quantum chemical calculations are particularly relevant for understanding the behavior of the nitrogen mustard moiety.

QSAR Models: For nitrogen mustard compounds, 2D- and 3D-QSAR models have been successfully established to predict anti-tumor activity. nih.gov These models use various molecular descriptors to build a mathematical relationship between a compound's structure and its biological activity. Applying such models to Semicarbazide, 1,1-bis(2-chloroethyl)- and its synthesized analogues could rapidly screen for promising candidates and guide synthetic efforts. A hypothetical linear model equation based on related compounds might look like: −log(IC50) = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... where the descriptors could relate to properties like average valence connectivity, minimum excess resonance energy, or total dipole moment. nih.gov

Mechanism of Action: Computational studies on mechlorethamine (B1211372) and melphalan (B128) have provided deep insights into the thermodynamics and kinetics of DNA alkylation. acs.org These studies show that the formation of a reactive aziridinium (B1262131) ion is a critical step. Similar computational analysis of Semicarbazide, 1,1-bis(2-chloroethyl)- would be invaluable to determine the energy profile for its cyclization and subsequent reaction with nucleophiles like guanine (B1146940). Such models can predict whether the reaction is thermodynamically favored and identify the rate-limiting steps, clarifying the influence of the semicarbazide group on the reactivity of the nitrogen mustard core. acs.org Molecular dynamics simulations could further be used to model the structure of the DNA adducts formed, revealing how the compound distorts the DNA helix. researchgate.net

Exploration of New Spectroscopic and Chromatographic Characterization Techniques

Advanced analytical techniques are essential for the characterization and quantification of Semicarbazide, 1,1-bis(2-chloroethyl)- and its potential metabolites or reaction products.

Mass Spectrometry (MS): Mass spectrometry is a cornerstone for structural elucidation. While experimental data for the target compound is scarce, predicted mass spectral data can guide future analyses. uni.lu High-resolution techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS) are particularly powerful. Methods developed for the sensitive detection of the related genotoxic impurity bis(2-chloroethyl)amine demonstrate the potential of this approach. researchgate.netresearchgate.net A hydrophilic interaction liquid chromatography (HILIC) method coupled with a QDa mass detector has been validated for quantifying this impurity at parts-per-million levels, a technique directly applicable to the analysis of Semicarbazide, 1,1-bis(2-chloroethyl)-. oup.comnih.govoup.com

Table 1: Predicted Mass Spectrometry Data for Semicarbazide, 1,1-bis(2-chloroethyl)- uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺200.03520142.3
[M+Na]⁺222.01714148.7
[M-H]⁻198.02064142.8
[M+NH₄]⁺217.06174162.1
[M+K]⁺237.99108146.0

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would be crucial for confirming the structure of newly synthesized analogues. While specific data is unavailable, the diastereomerically pure products of chiral 2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphospholidin-2-ones were successfully characterized using ³¹P NMR, showcasing the utility of NMR in resolving complex structural details of nitrogen mustard derivatives. nih.gov

Design of Next-Generation Ligand Systems and Coordination Chemistry Architectures

The semicarbazide moiety within the molecule provides a platform for exploring novel coordination chemistry. Semicarbazones, derived from semicarbazides, are versatile ligands that can coordinate to metal ions in various modes. ijnrd.orgsathyabama.ac.in

Coordination Potential: The Semicarbazide, 1,1-bis(2-chloroethyl)- structure contains potential donor atoms (oxygen and nitrogen) that can act as a chelating ligand for transition metals. sathyabama.ac.in The coordination mode can be influenced by factors such as the nature of the metal ion and reaction conditions. acs.org Research on other semicarbazone ligands has shown they can act as bidentate N,O-donors or even tridentate C,N,O-donors, forming stable five-membered or unusual four-membered chelate rings with metals like ruthenium. acs.org

Bis(semicarbazone) Architectures: An emerging area is the synthesis of multidentate bis(semicarbazone) ligands, which can form monomeric or polymeric coordination compounds with transition metals. rdd.edu.iqresearchgate.net These complexes have shown enhanced biological activity compared to the free ligands. rdd.edu.iq While Semicarbazide, 1,1-bis(2-chloroethyl)- is a mono-semicarbazide, it could be used as a building block or precursor to design more complex, multi-site ligand systems. The bulky and reactive bis(2-chloroethyl)amino group would impart unique steric and electronic properties to any resulting metal complexes, potentially influencing their geometry, stability, and reactivity.

Investigation of Chemically Targeted Interactions with Biomolecules for Mechanistic Understanding

The most significant research avenue for this compound lies in its potential interaction with biomolecules, driven by the highly reactive bis(2-chloroethyl)amine group, a classic nitrogen mustard.

DNA Alkylation Mechanism: Nitrogen mustards are potent alkylating agents that covalently bind to DNA, disrupting its replication and leading to cell death. researchgate.net The mechanism involves an intramolecular cyclization to form a highly electrophilic aziridinium cation, which then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine. acs.orgnih.gov As a bifunctional agent, Semicarbazide, 1,1-bis(2-chloroethyl)- is expected to form both mono-adducts and, more critically, inter- and intrastrand cross-links in DNA. nih.govnih.gov These cross-links are particularly cytotoxic as they prevent the separation of DNA strands required for replication. nih.gov

Sequence Specificity and Adducts: Future research should aim to identify the specific DNA adducts formed by this compound and determine its sequence selectivity. Studies on related compounds have quantified various DNA adducts, such as N7-(2-chloroethyl)guanine and 1,2-[diguan-7-yl]-ethane (an interstrand cross-link), and correlated their levels with cytotoxicity. nih.gov Understanding the adduct profile of Semicarbazide, 1,1-bis(2-chloroethyl)- would provide critical insight into its mechanism of action and potential efficacy. The semicarbazide portion of the molecule could influence its transport into the cell or its non-covalent binding to the DNA minor groove, potentially altering the sequence specificity of alkylation compared to simpler nitrogen mustards. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-bis(2-chloroethyl)semicarbazide, and how can purity be ensured?

  • The compound can be synthesized via cyclocondensation reactions between 1,1-bis(2-chloroethyl) precursors and semicarbazide derivatives under controlled pH and temperature. Purity is typically validated using HPLC (>95% purity) and mass spectrometry (MS) for molecular weight confirmation . Recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile) is recommended to remove impurities like unreacted starting materials .

Q. What spectroscopic and crystallographic methods are suitable for characterizing 1,1-bis(2-chloroethyl)semicarbazide?

  • Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry, hydrogen bonding (e.g., N–H⋯S/Cl interactions), and crystal packing . Complementary techniques include:

  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bends at ~1550 cm⁻¹).
  • NMR : ¹H/¹³C NMR to confirm alkyl chain connectivity and chlorine substitution patterns .

Q. How should researchers handle and store 1,1-bis(2-chloroethyl)semicarbazide to ensure stability?

  • Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal degradation. Use inert atmospheres (N₂/Ar) for long-term storage. Conduct periodic stability assays via TGA/DSC to monitor decomposition thresholds .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for 1,1-bis(2-chloroethyl)semicarbazide be resolved?

  • Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or impurity profiles. Mitigate this by:

  • Standardizing purity criteria (e.g., ≥98% via HPLC).
  • Using orthogonal toxicity assays (e.g., Ames test for mutagenicity, LD₅₀ in rodent models) .
  • Cross-referencing with structurally analogous compounds (e.g., bis(2-chloroethyl) ether, CAS 111-44-4) to infer mechanistic pathways .

Q. What computational methods are effective in predicting the reactivity of 1,1-bis(2-chloroethyl)semicarbazide with biological targets?

  • Density Functional Theory (DFT) calculations can model electrophilic attack sites (e.g., chloroethyl groups) and binding affinities with nucleophilic residues (e.g., cysteine thiols). Molecular dynamics (MD) simulations further elucidate interactions with enzymes like glutathione S-transferase .

Q. How can batch-to-batch variability in experimental outcomes be minimized for this compound?

  • Implement rigorous quality control (QC) protocols:

  • Quantify peptide content and residual solvents (e.g., TFA) via ion chromatography.
  • Standardize synthesis conditions (e.g., stoichiometry, reaction time) and validate using kinetic studies .

Q. What safety protocols are critical when working with 1,1-bis(2-chloroethyl)semicarbazide given its structural similarity to alkylating agents?

  • Follow SLOT/SLOD guidelines (Significant Likelihood of Death/Toxicity):

  • Use fume hoods with HEPA filters and wear PPE (nitrile gloves, Tyvek suits).
  • Monitor airborne concentrations via GC-MS to ensure levels remain below 1.31 x 10⁴ µg/m³ (per bis(2-chloroethyl) ether analogs) .

Methodological Considerations Table

Aspect Recommended Technique Key Parameters Reference
Purity Validation HPLC-MSColumn: C18; Mobile phase: MeCN/H₂O (0.1% FA)
Structural Analysis SCXRDResolution: <0.8 Å; R-factor: <0.05
Toxicity Screening Ames test / LD₅₀S9 metabolic activation; Dose: 10–100 mg/kg
Computational Modeling DFT/MD SimulationsSoftware: Gaussian, GROMACS; Basis set: 6-31G*

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